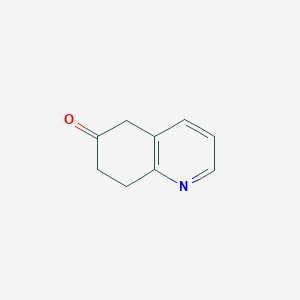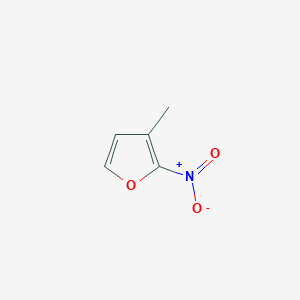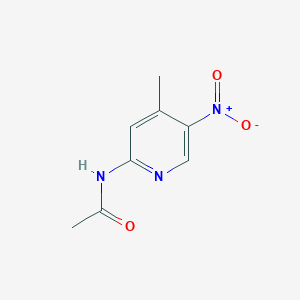
7,8-Dihydroquinolin-6(5H)-one
Vue d'ensemble
Description
7,8-Dihydroquinolin-6(5H)-one is a chemical compound that has been studied for its potential cytotoxic properties . It is synthesized through a four-step method and has shown selectivity for chronic myeloid leukemia line K-562 .
Synthesis Analysis
The synthesis of 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones involves a facile four-step method . The key step in the synthesis involves the use of Mannich salts derived from acetophenones as a Michael acceptor. This is reacted with 1,4-cyclohexanedione monoethylene acetal to obtain 1,5-dicarbonyl compounds. These compounds are then treated with ammonium acetate to produce the 7,8-dihydroquinolin-6(5H)-ones .Chemical Reactions Analysis
The key chemical reaction in the synthesis of 7,8-Dihydroquinolin-6(5H)-one involves the use of Mannich salts derived from acetophenones as a Michael acceptor. This is reacted with 1,4-cyclohexanedione monoethylene acetal to obtain 1,5-dicarbonyl compounds .Applications De Recherche Scientifique
Application in Cancer Research
Specific Scientific Field
The compound “7,8-Dihydroquinolin-6(5H)-one” is being studied in the field of Cancer Research .
Comprehensive Summary of the Application
“7,8-Dihydroquinolin-6(5H)-one” is being synthesized and evaluated as a cytotoxic agent . This means it has the potential to kill cells, making it a candidate for cancer treatment. The compound shows good selectivity for the chronic myeloid leukemia line K-562 .
Detailed Description of Methods and Procedures
A facile four-step synthetic method is used for the synthesis of 2-aryl-substituted “7,8-Dihydroquinolin-6(5H)-ones” as cytotoxic agents . The key step involves the use of Mannich salts derived from acetophenones as a Michael acceptor in the reaction with cyclohexane-1,4-dione monoethylene acetal to give 1,5-dicarbonyl compounds . These compounds are then treated with ammonium acetate to give the "7,8-Dihydroquinolin-6(5H)-ones" .
Summary of Results or Outcomes
The synthesized compounds were evaluated against seven cell lines, and the data showed good selectivity for the chronic myeloid leukemia line K-562 . The synthetic route was found to be simple and applicable to various functional group containing substrates . These types of compounds may be utilized as lead compounds in cancer research and drug discovery .
Orientations Futures
Propriétés
IUPAC Name |
7,8-dihydro-5H-quinolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUZBPXSUWAVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507021 | |
| Record name | 7,8-Dihydroquinolin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydroquinolin-6(5H)-one | |
CAS RN |
27463-91-8 | |
| Record name | 7,8-Dihydroquinolin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydroquinolin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)
![Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B1590647.png)
![7-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1590648.png)

